Superior Bronchodilatory Efficacy of Vasicinone Over Vasicine and Deoxyvasicine in a Guinea Pig Model
In a direct head-to-head comparison, (-)-vasicinone (VAO) demonstrated significantly superior bronchodilatory activity compared to its close analogs, vasicine (VAS) and deoxyvasicine (DVAS). At an equivalent oral dose of 45 mg/kg in a guinea pig model, vasicinone prolonged the pre-convulsive time by 57.21%, nearly double the effect of vasicine (28.59%) and deoxyvasicine (29.66%) [1]. Notably, vasicinone also surpassed the clinical standard aminophylline, which prolonged the pre-convulsive time by 46.98% in the same model [1].
| Evidence Dimension | Bronchodilatory effect (% prolongation of pre-convulsive time) |
|---|---|
| Target Compound Data | 57.21% at 45 mg/kg p.o. |
| Comparator Or Baseline | Vasicine: 28.59%; Deoxyvasicine: 29.66%; Aminophylline: 46.98% |
| Quantified Difference | Vasicinone provides a 100% relative increase in bronchodilation over vasicine and a 21.7% relative increase over aminophylline. |
| Conditions | Guinea pig model of acetylcholine chloride and histamine-induced bronchoconstriction; oral administration at 45 mg/kg. |
Why This Matters
For respiratory disease research, this data proves vasicinone is the superior bronchodilator among its analog class, offering greater efficacy than both natural analogs and a clinical benchmark drug.
- [1] Liu W, et al. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L. Phytomedicine. 2015 Nov 15;22(12):1088-95. View Source
